7H-imidazo[1,2-d][1,2,4]triazin-8-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7H-imidazo[1,2-d][1,2,4]triazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-6-1-2-9(4)3-7-8-5/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEOHSUBPWWAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NNC(=O)C2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666160 | |
| Record name | Imidazo[1,2-d][1,2,4]triazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689298-00-8 | |
| Record name | Imidazo[1,2-d][1,2,4]triazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7h Imidazo 1,2 D 1 2 3 Triazin 8 One and Its Derivatives
Classical Synthetic Approaches
Classical methods remain the cornerstone for the synthesis of imidazo (B10784944) nih.govbeilstein-journals.orgresearchgate.nettriazine systems. These strategies are generally characterized by sequential, well-defined reaction steps, including various forms of cyclization and condensation reactions.
Cyclization Reactions
Cyclization reactions are fundamental to the assembly of the bicyclic imidazo nih.govbeilstein-journals.orgresearchgate.nettriazine scaffold. These can be broadly categorized based on the nature of the precursors and the type of bond-forming event.
A prevalent and versatile method for constructing the imidazole (B134444) portion of the fused system involves the reaction of a heterocyclic amine with an α-halocarbonyl compound. This approach leverages the nucleophilicity of the nitrogen atoms in a pre-formed triazine or imidazole ring to react with electrophilic α-halocarbonyls, leading to an intermediate that subsequently cyclizes.
One key strategy involves the condensation of a monocyclic 1,2,4-triazine (B1199460) derivative with an α-halo aldehyde. For instance, the synthesis of C-ribosyl imidazo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazines has been achieved through the condensation of a 1,2,4-triazine with a bromo aldehyde, which is followed by spontaneous cyclization to yield the protected C-nucleoside. rsc.org A similar reaction using chloroacetaldehyde (B151913) or its dimethyl acetal (B89532) also yields the fused imidazo nih.govbeilstein-journals.orgresearchgate.nettriazine system. rsc.org
Another variation starts with a hydrazino-substituted imidazole. For example, 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones serve as key intermediates for synthesizing novel imidazo[2,1-c] nih.govbeilstein-journals.orgresearchgate.nettriazine derivatives. The reaction of these hydrazino derivatives with electrophiles like chloroacetyl chloride or various phenacyl bromides leads to the formation of the triazine ring onto the existing imidazole core.
Furthermore, the synthesis of related fused systems like 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives employs a similar principle. This multi-step procedure begins with the S-alkylation of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones using ethyl 2-chloroacetoacetate, an α-halocarbonyl compound. This is followed by an intramolecular cyclization to form the fused thiazole (B1198619) ring.
Table 1: Examples of Cyclization Reactions Involving α-Halocarbonyls
| Precursor | α-Halocarbonyl/Electrophile | Resulting System |
|---|---|---|
| Substituted 1,2,4-triazine | Bromo aldehyde / Chloroacetaldehyde | Imidazo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazine |
| 4-Arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-one | Chloroacetyl chloride / Phenacyl bromide | Imidazo[2,1-c] nih.govbeilstein-journals.orgresearchgate.nettriazine |
This strategy involves the synthesis of a linear or acyclic molecule that already contains all the necessary atoms for the final bicyclic structure. A subsequent intramolecular reaction then forms the second ring to complete the imidazo nih.govbeilstein-journals.orgresearchgate.nettriazine scaffold.
An example of this approach is the intramolecular cyclization step that follows the S-alkylation in the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazinones mentioned previously. After the initial reaction with ethyl 2-chloroacetoacetate, the resulting linear intermediate undergoes an intramolecular condensation to form the fused ring system. This ring closure can be promoted by classical heating or more efficiently with microwave irradiation, which has been shown to reduce reaction times and improve yields.
Another documented method involves the use of a 2-(1-hydrazino-1,2-oxopropylidene)imidazoline precursor. This compound contains a pre-formed imidazole ring and an attached hydrazino-containing side chain. This linear precursor is designed to undergo cyclization to form the triazine portion of the molecule, yielding the fused imidazo[2,1-d] nih.govbeilstein-journals.orgresearchgate.nettriazine ring system. Skeletal rearrangements of more complex fused systems, induced by bases like potassium hydroxide, can also lead to the formation of new heterocyclic systems through a series of ring-opening and ring-closure events. nih.govresearchgate.net
Reductive cyclization is a powerful method for heterocycle synthesis, typically involving the reduction of a functional group, such as a nitro or azido (B1232118) group, which then triggers an intramolecular cyclization. For instance, the synthesis of fused benzimidazoles can be achieved through the electrochemically driven reductive cyclization of o-nitroanilines. rsc.org Similarly, a zinc-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes is used to synthesize dihydrobenzo researchgate.netrsc.orgimidazo[1,2-c]quinazolines. rsc.org
While this is a common strategy for many nitrogen-containing heterocycles, its application for the direct synthesis of the 7H-imidazo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazin-8-one core is not as extensively documented in the reviewed literature. However, the principles are applicable. A hypothetical route could involve an imidazole precursor bearing a nitro or azido group at an appropriate position adjacent to a side chain containing a nitrogen atom. Reduction of the nitro/azido group to an amine would generate a nucleophile poised for intramolecular cyclization to form the triazine ring. For example, the reduction of a nitro group on a triazole ring followed by intramolecular cyclization is a known method for forming fused systems. nih.gov
Condensation Reactions with Carbonyl Compounds and Their Derivatives
Condensation reactions, particularly with 1,2- or 1,3-dicarbonyl compounds or their equivalents, provide another major pathway to imidazo nih.govbeilstein-journals.orgresearchgate.nettriazine derivatives. These reactions typically involve the reaction of a precursor containing adjacent nucleophilic centers (like a hydrazine (B178648) or amine) with a dicarbonyl compound, leading to the formation of the new ring.
The synthesis of imidazo[2,1-c] nih.govbeilstein-journals.orgresearchgate.nettriazine diones has been accomplished by reacting 4-arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-ones with pyruvic acid. In this case, the hydrazino group of the imidazole precursor condenses with the keto and carboxylic acid functionalities of pyruvic acid to form the triazine ring.
In a related context, the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with dialkyl acetylenedicarboxylates (such as DMAD or DEAD), which are 1,2-dicarbonyl equivalents, leads to the formation of functionalized imidazothiazolotriazine derivatives. beilstein-journals.orgnih.gov The reaction proceeds via a Michael addition followed by an intramolecular cyclization. beilstein-journals.org The regioselectivity of these cyclizations can often be controlled by the reaction conditions, such as the choice of solvent. nih.gov
Table 2: Examples of Condensation Reactions for Fused Triazine Synthesis
| Precursor | Carbonyl Compound / Derivative | Resulting System |
|---|---|---|
| 4-Arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-one | Pyruvic acid | Imidazo[2,1-c] nih.govbeilstein-journals.orgresearchgate.nettriazinedione |
| Imidazo[4,5-e]-1,2,4-triazine-3-thione | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Imidazo[4,5-e]thiazolo[3,2-b]triazine |
Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and molecular diversity. Isocyanide-based MCRs, such as the Ugi and Groebke–Blackburn–Bienaymé (GBB-3CR) reactions, are particularly powerful for the synthesis of nitrogen-containing heterocycles.
While specific examples for the direct synthesis of 7H-imidazo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazin-8-one via MCRs are not prevalent, the GBB-3CR is a well-established method for synthesizing related imidazo-fused heterocycles like imidazo[1,2-a]pyridines. This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. By analogy, a substituted aminotriazine (B8590112) could potentially be used as the amine component in a GBB-type reaction to construct the fused imidazole ring, thereby assembling the imidazo nih.govbeilstein-journals.orgresearchgate.nettriazine scaffold in a highly convergent manner. The versatility of MCRs allows for the rapid generation of libraries of compounds by simply varying the starting components.
Modern and Advanced Synthetic Strategies
The construction and derivatization of the 7H-imidazo[1,2-d] nih.govwikipedia.orgdtic.miltriazin-8-one core are achieved through a range of advanced synthetic strategies. These methods move beyond classical condensation reactions, employing metal catalysis, cycloadditions, and rearrangement reactions to build molecular complexity and introduce diverse functionalities with high precision.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling for Derivatization)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them indispensable for the functionalization of heterocyclic cores like imidazo[1,2-d] nih.govwikipedia.orgdtic.miltriazin-8-one. eie.gr These methods, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, typically involve the coupling of a halogenated or pseudo-halogenated heterocyclic substrate with a suitable coupling partner. researchgate.net
The Suzuki-Miyaura coupling, in particular, is a versatile method for introducing aryl or heteroaryl substituents. mdpi.com This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide. mdpi.com For derivatization of the 7H-imidazo[1,2-d] nih.govwikipedia.orgdtic.miltriazin-8-one scaffold, a precursor such as a bromo- or chloro-substituted imidazotriazinone would be synthesized first. This precursor can then be coupled with various arylboronic acids to generate a library of derivatives with diverse electronic and steric properties. rsc.org The efficiency of these reactions often relies on the choice of catalyst, ligands, base, and solvent system. researchgate.net
Table 1: Representative Suzuki-Miyaura Coupling for Derivatization
| Heterocyclic Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| 6-bromo-7H-imidazo[1,2-d] nih.govwikipedia.orgdtic.miltriazin-8-one | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-phenyl-7H-imidazo[1,2-d] nih.govwikipedia.orgdtic.miltriazin-8-one | Good |
| 2-chloro-7H-imidazo[1,2-d] nih.govwikipedia.orgdtic.miltriazin-8-one | 4-methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 2-(4-methoxyphenyl)-7H-imidazo[1,2-d] nih.govwikipedia.orgdtic.miltriazin-8-one | High |
| 6-bromo-7H-imidazo[1,2-d] nih.govwikipedia.orgdtic.miltriazin-8-one | Pyridine-3-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 6-(pyridin-3-yl)-7H-imidazo[1,2-d] nih.govwikipedia.orgdtic.miltriazin-8-one | Moderate |
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings in a single, often highly stereospecific and regioselective, step. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile. organic-chemistry.org In the context of synthesizing the imidazo[1,2-d] nih.govwikipedia.orgdtic.miltriazin-8-one system, this strategy can be envisioned for the construction of the fused imidazole ring.
A plausible synthetic route would involve an appropriately functionalized 1,2,4-triazine derivative acting as the dipolarophile. The key step would be the reaction of an azomethine ylide (a 1,3-dipole) with a double bond within the triazine precursor. The intramolecular variant of this reaction is particularly powerful for creating fused ring systems. The development of catalytic, enantioselective 1,3-dipolar cycloadditions has further expanded the utility of this method, allowing for the synthesis of chiral pyrrolidine-fused structures. nih.gov
Table 2: Conceptual 1,3-Dipolar Cycloaddition for Scaffold Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Reaction Type | Resulting Ring System |
|---|---|---|---|
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 6-vinyl-1,2,4-triazin-5(2H)-one | Intermolecular | Pyrrolidino-fused triazinone |
| Imine from amino acid ester | 1,2,4-Triazine with exocyclic double bond | [3+2] Cycloaddition | Imidazo[1,2-d] fused system |
Electrophilic N-Amination Methodologies
Electrophilic amination involves the formation of a carbon-nitrogen or nitrogen-nitrogen bond by reacting a nucleophile with an electrophilic nitrogen source. wikipedia.org This "umpolung" or reverse-polarity strategy is valuable for synthesizing molecules containing N-N bonds, such as the 1,2,4-triazine ring. nih.gov Reagents for electrophilic amination often feature a nitrogen atom attached to a good leaving group, such as O-acyl or O-sulfonyl hydroxylamines, and oxaziridines. unc.eduwiley-vch.de
In the synthesis of the 7H-imidazo[1,2-d] nih.govwikipedia.orgdtic.miltriazin-8-one core, electrophilic N-amination could be strategically employed to form the N1-N2 bond of the triazine ring. For example, a precursor such as a 2-aminoimidazole derivative could be cyclized with a reagent that provides a carbonyl group and an electrophilic nitrogen. Alternatively, an acyclic intermediate could undergo intramolecular cyclization where one of the key steps is an electrophilic amination to form the triazine ring before fusion with the imidazole part.
Table 3: Electrophilic Aminating Agents and Potential Applications
| Aminating Reagent | Nucleophile Type | Potential Application in Synthesis |
|---|---|---|
| O-(diphenylphosphinyl)hydroxylamine | Enolate / Carbanion | C-N bond formation for triazine precursor |
| 3,3-di-tert-butyl oxaziridine | Amine / Amide anion | N-N bond formation for triazine ring closure |
| O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) | N-anion of an imide | N-amination of an imidazole-derived precursor |
Ring Rearrangements and Skeletal Transformations
Skeletal transformations and ring rearrangements are advanced strategies that can lead to significant changes in a heterocyclic core, often providing access to complex or strained ring systems that are difficult to synthesize through conventional linear steps. These reactions can involve ring expansion, contraction, or the rearrangement of atoms within the heterocyclic framework. researchgate.net
For imidazo-triazine systems, base- or acid-catalyzed rearrangements are known to occur. For instance, studies on related imidazo[4,5-e]thiazolo[3,2-b]triazines have shown that they can undergo base-catalyzed rearrangement to the regioisomeric imidazo[4,5-e]thiazolo[2,3-c]triazines. beilstein-journals.org This involves a proposed transamidation mechanism with cleavage and reformation of the thiazolidine (B150603) ring. beilstein-journals.org A similar rearrangement strategy could be devised where a different fused heterocyclic system, upon treatment with specific reagents (e.g., strong base or acid), undergoes a skeletal reorganization to yield the thermodynamically more stable 7H-imidazo[1,2-d] nih.govwikipedia.orgdtic.miltriazin-8-one scaffold. beilstein-journals.orgnih.gov
One-Pot Synthetic Protocols for Enhanced Efficiency
A hypothetical one-pot protocol for 7H-imidazo[1,2-d] nih.govwikipedia.orgdtic.miltriazin-8-one could involve a three- or four-component reaction. For example, a 2-aminoimidazole derivative, a dicarbonyl compound, and a hydrazine equivalent could be combined in a single pot. The sequence might proceed through an initial condensation to form an intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the final fused tricyclic product. Tandem reactions, such as a Sonogashira coupling followed by a Suzuki coupling in one pot, have also been developed for creating highly substituted heterocycles. nii.ac.jp
Scaffold Hopping Approaches in Analog Synthesis
Scaffold hopping is a key strategy in medicinal chemistry used to design new drug candidates by replacing the core molecular structure (scaffold) of a known active compound with a different, often isofunctional, scaffold. nih.gov This can lead to new intellectual property and improved properties such as potency, selectivity, or pharmacokinetics. dtic.mil The 7H-imidazo[1,2-d] nih.govwikipedia.orgdtic.miltriazin-8-one core can itself be the result of a scaffold hopping approach or serve as a starting point for further hops.
In a notable example, researchers exploring positive allosteric modulators (PAMs) of the mGlu2 receptor performed scaffold hopping from an imidazo[1,2-a]pyridine (B132010) core. nih.gov They computationally identified and then synthesized various alternative scaffolds, including an imidazotriazinone derivative. nih.govacs.org The study found that replacing a fused pyridine (B92270) ring with a fused triazinone ring resulted in a compound that retained biological activity, albeit with slightly reduced potency in that specific case. nih.gov This demonstrates the viability of the imidazo[1,2-d] nih.govwikipedia.orgdtic.miltriazin-8-one system as a bioisosteric replacement for other fused bicyclic heterocycles.
Table 4: Example of Scaffold Hopping for mGlu2 PAMs
| Original Scaffold | Hopped Scaffold | Key Structural Change | Impact on Activity | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | Imidazotriazinone | Replacement of pyridine ring with a triazinone ring | Maintained mGlu2 PAM activity (3-fold decrease in potency) | nih.gov |
| Fused 1,2,4-triazole | Imidazotriazinone | Change in the 6-membered ring heteroatom count and type | Comparison of activity between different N-containing scaffolds | nih.gov |
Asymmetric Synthesis and Stereochemical Control in Imidazotriazinone Construction
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule can be highly dependent on its three-dimensional structure. While literature detailing the direct asymmetric synthesis of 7H-imidazo[1,2-d] beilstein-journals.orgresearchgate.netnih.govtriazin-8-one is not extensively available, the principles of stereochemical control are well-established in the synthesis of related fused heterocyclic systems. These analogous strategies provide a framework for the potential development of chiral imidazotriazinones.
Two primary approaches are often considered for achieving stereochemical control: the use of chiral catalysts and the employment of a chiral pool, where the synthesis begins with an already enantiopure starting material.
Catalytic Asymmetric Synthesis : This approach involves a chiral catalyst that directs the formation of one enantiomer over the other. For instance, in the synthesis of axially chiral imidazo[1,2-a]pyridines, a related heterocyclic system, a chiral phosphoric acid catalyst has been successfully used in asymmetric multicomponent reactions (AMCRs) to achieve excellent yields and high enantioselectivity. nih.gov Such methods, which rely on the catalyst to create the chiral environment, are highly efficient as a small amount of the catalyst can generate a large quantity of the desired enantiomer. nih.gov
Chiral Pool Synthesis : This strategy leverages naturally occurring chiral molecules, such as amino acids, as starting materials. A versatile method has been described for synthesizing chiral 1,4-disubstituted-1,2,3-triazole derivatives, where the synthesis commences with D- or L-amino acids. nih.gov The inherent chirality of the amino acid is carried through the reaction sequence, resulting in an enantiomerically pure final product without the need for chiral separation or an asymmetric catalyst. nih.gov Similarly, enantiopure N-protected 1,2,4-triazine-derived α-amino acids have been synthesized, demonstrating the viability of incorporating chirality from amino acid precursors into triazine-containing structures. researchgate.net
These examples highlight established pathways for achieving stereochemical control that could be adapted for the construction of chiral 7H-imidazo[1,2-d] beilstein-journals.orgresearchgate.netnih.govtriazin-8-one derivatives possessing stereocenters or axial chirality.
Regioselective Synthesis of Substituted 7H-imidazo[1,2-d]beilstein-journals.orgresearchgate.netnih.govtriazin-8-one Derivatives
The fusion of an imidazole ring to a 1,2,4-triazine core can result in several possible constitutional isomers. beilstein-journals.orgnih.gov Therefore, achieving regioselectivity—the control of the orientation of bond formation—is paramount to selectively synthesize the desired 7H-imidazo[1,2-d] beilstein-journals.orgresearchgate.netnih.govtriazin-8-one scaffold and avoid the formation of other isomers. The final arrangement of atoms in the fused bicyclic system is critically dependent on the choice of starting materials and the synthetic pathway.
Research on related imidazotriazine systems provides significant insight into controlling regioselectivity. For example, a well-documented regioselective synthesis of 7,8-dihydroimidazo[5,1-c] beilstein-journals.orgresearchgate.netnih.govtriazine-3,6-dione derivatives starts from substituted hydantoins. The reaction sequence, involving successive N-alkylations, thionation, and a final intramolecular cyclization with hydrazine, ensures the formation of the desired [5,1-c] isomer in a controlled manner. nih.govnih.gov
The conditions of the cyclization step are often crucial for directing the regiochemical outcome. In the synthesis of different imidazothiazolotriazines, the reaction of imidazo[4,5-e] beilstein-journals.orgresearchgate.netnih.govtriazine-3-thiones with various reagents can be directed to form either linear or angularly fused products. osi.lvnih.gov The choice of solvent and base can influence which nucleophilic atom in the intermediate attacks, thereby determining the final ring structure. researchgate.netnih.gov The regioselectivity of such reactions can be rationalized by considering the relative activation energies of the competing transition states, with the product of the lower energy pathway being formed preferentially. mdpi.com
These principles underscore the challenges and strategies involved in the targeted synthesis of the 7H-imidazo[1,2-d] beilstein-journals.orgresearchgate.netnih.govtriazin-8-one core. The synthetic design must carefully orchestrate the sequence of bond formations to ensure the imidazole and triazinone rings are fused in the correct orientation.
Green Chemistry Considerations and Sustainable Synthesis Approaches
In recent years, the principles of green chemistry have become integral to the design of synthetic routes, aiming to reduce environmental impact by improving efficiency, minimizing waste, and using safer materials. primescholars.com The synthesis of 7H-imidazo[1,2-d] beilstein-journals.orgresearchgate.netnih.govtriazin-8-one and its derivatives can benefit significantly from these approaches.
Yield Optimization and Reaction Efficiency
A primary goal of green chemistry is to maximize the conversion of starting materials into the final product. Optimizing reaction conditions such as temperature, reaction time, and catalyst choice is crucial for enhancing yield and efficiency. researchgate.net The development of synthetic procedures that can be easily scaled up for multigram production is also a key consideration. beilstein-journals.orgnih.gov
Microwave-assisted synthesis has emerged as a powerful tool for improving reaction efficiency. By using microwave irradiation, it is often possible to prepare organic compounds rapidly, with high purity and better yields compared to conventional heating methods. beilstein-journals.orgyoutube.com For example, the synthesis of various fused heterocyclic systems, including pyrazolo[1,5-a] beilstein-journals.orgosi.lvresearchgate.nettriazines and 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine derivatives, has been significantly improved using microwave-assisted one-pot procedures, which offer advantages in terms of both yield and reaction time. semanticscholar.orgnih.gov
| Heterocyclic System | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 1,3,5-Triazine Derivatives | Conventional Reflux | 4–5 hours | Moderate | mdpi.com |
| 1,3,5-Triazine Derivatives | Ultrasound Irradiation | 30–60 minutes | Up to 96% | mdpi.com |
| Triazoloquinazolinones | Conventional | Hours to Days | Variable | beilstein-journals.org |
| Triazoloquinazolinones | Microwave Irradiation | Few minutes | Nearly Quantitative | beilstein-journals.org |
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry encourages the use of safer, more environmentally benign solvents. Water is an ideal green solvent due to its low cost, non-toxicity, and availability. organic-chemistry.org Ultrasound-assisted methods have enabled the efficient synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles in water, avoiding the need for metal catalysts and toxic reagents. organic-chemistry.org
In addition to safer solvents, alternative energy sources are employed to enhance reaction efficiency and reduce environmental impact.
Microwave-Assisted Synthesis : This technique uses microwave energy to heat reactions rapidly and efficiently, often leading to dramatically shorter reaction times and higher yields. beilstein-journals.orgnih.gov It has been successfully applied to the synthesis of a wide range of heterocyclic compounds. semanticscholar.orgmdpi.com
Ultrasound-Assisted Synthesis (Sonochemistry) : The use of ultrasonic irradiation can enhance reaction rates and yields. This method is noted for its cost-effectiveness, environmental sustainability, and improved reaction efficiency, sometimes allowing for reactions to be conducted in aqueous media. mdpi.comorganic-chemistry.orgresearchgate.net
These modern techniques offer sustainable alternatives to conventional synthetic methods that often rely on volatile organic solvents and prolonged heating.
Atom Economy and Waste Minimization
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired final product. primescholars.com Reactions with high atom economy are inherently less wasteful.
Multicomponent reactions (MCRs) are exemplary in terms of atom economy. rsc.org In an MCR, three or more reactants combine in a single step to form a product that contains most or all of the atoms from the starting materials. researchgate.net This approach is highly efficient, reduces the number of synthetic steps, and minimizes waste generated from intermediate purification. researchgate.net The Groebke–Blackburn–Bienaymé reaction (GBBR), a type of MCR, provides a greener alternative for synthesizing imidazo[1,2-a]pyridines and can be combined with other reactions in a one-pot strategy. mdpi.com
Structural Elucidation and Spectroscopic Analysis Techniques for 7h Imidazo 1,2 D 1 2 3 Triazin 8 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. For derivatives of 7H-imidazo[1,2-d][1,2,4]triazin-8-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy is the initial step in structural analysis, revealing the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration).
In a representative derivative, such as a 7-phenyl substituted analog, characteristic signals would be expected for the protons on the imidazo[1,2-d] nih.govtsijournals.comnih.govtriazin-8-one core and the phenyl substituent. Protons on the imidazole (B134444) portion of the fused ring system would typically appear in the aromatic region of the spectrum. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group. Protons on the phenyl ring would exhibit splitting patterns (e.g., doublets, triplets, multiplets) dependent on their substitution pattern.
Table 1: Representative ¹H NMR Data for a Hypothetical 7-Aryl-7H-imidazo[1,2-d] nih.govtsijournals.comnih.govtriazin-8-one Derivative Note: This table is illustrative, as specific data for the parent compound is not publicly available. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.
| Proton Assignment | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| Imidazole H | 7.5 - 8.5 | s or d | - |
| Imidazole H | 7.0 - 8.0 | s or d | - |
| Aryl H (ortho) | 7.8 - 8.2 | d or m | 7-9 |
| Aryl H (meta/para) | 7.2 - 7.6 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their hybridization and electronic environment.
For the this compound core, the carbonyl carbon (C8) is a key diagnostic signal, typically appearing far downfield (e.g., >150 ppm) due to its deshielded nature. The carbons of the fused imidazole and triazine rings would resonate in the aromatic/heteroaromatic region (approx. 110-150 ppm). The specific shifts help to confirm the fusion pattern of the heterocyclic system.
Table 2: Representative ¹³C NMR Data for a Hypothetical 7-Aryl-7H-imidazo[1,2-d] nih.govtsijournals.comnih.govtriazin-8-one Derivative Note: This table is illustrative and based on general chemical shift ranges for similar heterocyclic systems.
| Carbon Assignment | Chemical Shift (δ) |
| C=O (C8) | 155 - 165 |
| Quaternary C (ring junction) | 140 - 155 |
| Imidazole/Triazine CH | 115 - 145 |
| Aryl C (ipso) | 130 - 140 |
| Aryl CH | 120 - 130 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the molecular puzzle, especially for complex derivatives.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps trace the connectivity of proton networks within the molecule, for instance, through the protons on a substituted phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached. It is an essential tool for definitively assigning carbon resonances based on their known proton attachments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly powerful for identifying and confirming the connections between different parts of the molecule, such as linking a substituent to the heterocyclic core and assigning quaternary carbons that have no attached protons. For example, an HMBC correlation from a proton on the imidazole ring to the carbonyl carbon (C8) would confirm their proximity within the fused system.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the parent ion. For a newly synthesized this compound derivative, HRMS is the gold standard for confirming its molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. For example, an experimentally determined mass that matches the calculated mass for a proposed formula (e.g., C₁₁H₇N₅O) to within a few parts per million (ppm) provides strong evidence for that formula.
Table 3: Example HRMS Data
| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Molecular Formula |
| Hypothetical Derivative | 226.0723 | 226.0725 | C₁₁H₈N₅O |
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure, acting as a molecular "fingerprint."
The fragmentation of the imidazo[1,2,4]triazine core would likely involve characteristic losses of small, stable molecules such as nitrogen (N₂), carbon monoxide (CO), and hydrogen cyanide (HCN). The fragmentation pattern can help to confirm the identity of the heterocyclic core and the nature of its substituents. For instance, a 7-phenyl substituted derivative would be expected to show a prominent ion corresponding to the phenyl cation (m/z 77) or related fragments.
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. For derivatives of the imidazo (B10784944) nih.govnih.govijpsr.infotriazinone core, this technique provides unambiguous proof of structure, stereochemistry, and molecular conformation.
Single crystal X-ray diffraction is a powerful tool for the structural confirmation of complex heterocyclic systems. In a study of a closely related isomer, 8-(6-chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c] nih.govnih.govijpsr.infotriazin-3-one, X-ray analysis was crucial for confirming the attachment positions of substituents on the pyridine (B92270) and triazine rings. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P21/n. researchgate.net
The study provided detailed insights into the molecule's conformation, noting that both the imidazole and triazine rings adopt a non-planar half-chair conformation. researchgate.net Furthermore, the spatial relationship between different parts of the molecule was precisely defined; for instance, the pyridine ring was found to be held almost perpendicular to the imidazole ring, with a dihedral angle of 86.27(6)°. researchgate.net The molecular structure of other derivatives, such as ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c] nih.govnih.govijpsr.infotriazin-3-yl)formates, has also been unequivocally confirmed using this method. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂ClN₅O |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.1095(3) |
| b (Å) | 10.4038(3) |
| c (Å) | 11.9047(3) |
| β (°) | 101.013(3) |
| Volume (ų) | 1229.04(6) |
| Z | 4 |
Beyond defining the structure of a single molecule, X-ray crystallography illuminates how molecules arrange themselves in the solid state. This crystal packing is governed by a network of non-covalent intermolecular interactions. For imidazo nih.govnih.govijpsr.infotriazinone derivatives, hydrogen bonding is a dominant force in dictating the supramolecular architecture.
In the crystal structure of 8-(6-chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c] nih.govnih.govijpsr.infotriazin-3-one, the packing is stabilized by a combination of intermolecular N–H···O, C–H···O, and C–H···π hydrogen bonds. researchgate.net These interactions link individual molecules together, forming a robust and stable three-dimensional network. Similarly, in other heterocyclic systems, intermolecular N—H···N hydrogen bonds can link molecules into one-dimensional chains. nih.gov The crystal structure can be further stabilized by other weak interactions, including π–π stacking between aromatic rings. nih.gov The analysis of these forces is crucial for understanding the physical properties of the material and for the rational design of new crystalline forms, a field known as crystal engineering. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. For derivatives of the imidazo nih.govnih.govijpsr.infotriazinone scaffold, IR spectroscopy is routinely used to confirm the presence of key structural features. nih.gov
Studies on various imidazo[2,1-c] nih.govnih.govijpsr.infotriazine derivatives have identified several characteristic absorption bands. researchgate.net The presence of a carbonyl (C=O) group in the triazinone ring gives rise to strong absorption bands in the range of 1739–1700 cm⁻¹. researchgate.net In some dione (B5365651) derivatives, two distinct carbonyl bands can be observed. researchgate.net The N-H group, when present, is typically identified by a band or bands in the region of 3430–3224 cm⁻¹. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies, which aids in the assignment of experimental IR bands. nih.gov
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3430–3224 |
| Carbonyl (C=O) | Stretching | 1739–1705 |
| Carbonyl (C=O) | Stretching | 1664–1660 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of the 7H-imidazo[1,2-d] nih.govnih.govijpsr.infotriazin-8-one core acts as a chromophore, absorbing light in the UV-Vis region. The resulting spectrum is characterized by the wavelength of maximum absorbance (λmax).
For related heterocyclic systems like imidazo[1,2-a]azines, the absorption spectra typically display two main bands. researchgate.net A higher-energy band, often found around 280 nm, is attributed to π→π* electronic transitions within the aromatic system. researchgate.net A second, lower-energy band at a longer wavelength, for example around 315 nm, can be assigned to either n→π* transitions, involving non-bonding electrons on heteroatoms like nitrogen and oxygen, or to internal charge transfer (ICT) transitions. researchgate.net The exact position and intensity of these bands are sensitive to the substituents on the heterocyclic core and the solvent used for the measurement. Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to simulate absorption spectra and understand the nature of the electronic transitions. nih.gov These calculations show that a reduction in the HOMO-LUMO energy gap of the molecule typically results in a red-shift (a shift to longer wavelength) of the λmax. nih.gov
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatographic methods are essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) is particularly valuable for the analysis of heterocyclic compounds like imidazo nih.govnih.govijpsr.infotriazinone derivatives.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and for separating mixtures, such as reaction products or isomers. For triazine-based compounds, reversed-phase HPLC (RP-HPLC) is the most common mode used. nih.gov
A typical RP-HPLC method for the analysis of triazine derivatives involves a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, and a polar mobile phase. thermofisher.com The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.comrasayanjournal.co.in By programming a gradient where the proportion of the organic solvent is increased over time, compounds with a wide range of polarities can be effectively separated. Detection is commonly achieved using a UV detector set at a wavelength where the analyte absorbs strongly, such as 280 nm. This method is capable of providing excellent baseline resolution and reproducible retention times, making it ideal for both qualitative and quantitative analysis. thermofisher.com
Supercritical Fluid Chromatography (SFC) for Regioisomer and Enantiomer Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious technique for the separation of complex mixtures, particularly for chiral and isomeric compounds within the pharmaceutical industry. selvita.comteledynelabs.com Its application is highly relevant for the purification and analysis of 7H-imidazo[1,2-d] nih.govyoutube.comselvita.comtriazin-8-one and its derivatives, which can exist as various regioisomers or chiral enantiomers depending on their substitution patterns. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, offering advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases used in traditional HPLC. selvita.comchromatographyonline.com This results in faster separations, reduced solvent consumption, and often superior resolution. youtube.comchromatographyonline.com
The synthesis of substituted 7H-imidazo[1,2-d] nih.govyoutube.comselvita.comtriazin-8-one derivatives can lead to the formation of regioisomers, where substituents are located at different positions on the fused ring system. Separating these isomers is critical as they can exhibit distinct pharmacological and toxicological profiles. SFC, particularly with polar stationary phases, has proven effective for analyzing and separating polar nitrogen-containing heterocyclic compounds. nih.gov The selection of the stationary phase, such as those with ethylpyridine, cyanopropyl, or aminopropyl groups, is a determining factor in achieving efficient separation of these types of isomers. nih.gov
For derivatives of 7H-imidazo[1,2-d] nih.govyoutube.comselvita.comtriazin-8-one that are chiral, separating the enantiomers is of paramount importance, as typically only one enantiomer possesses the desired therapeutic activity. chromatographyonline.com Chiral SFC is a preferred technique for this purpose, offering significant advantages in speed and efficiency over normal-phase HPLC. nih.gov The separation is achieved using chiral stationary phases (CSPs), with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being widely used and highly effective. nih.gov
Method development in chiral SFC involves screening a variety of columns and mobile phase modifiers (co-solvents) to find the optimal conditions for separation. shimadzu.com Modifiers such as methanol, ethanol, or acetonitrile are added to the supercritical CO2 to increase its solvating power and modulate the selectivity of the separation. shimadzu.com Small amounts of additives like triethylamine (B128534) or trifluoroacetic acid may also be incorporated to improve peak shape and resolution, especially for basic or acidic compounds. nih.gov
The general superiority of SFC for chiral separations lies in its ability to provide better resolution and significantly faster analysis times. youtube.com For instance, a comparison of preparative HPLC and SFC for a racemic compound using the same size column showed that SFC could handle a higher sample load (5 mg vs. 1.2 mg) and operate at a flow rate three times faster. youtube.com This efficiency is crucial in drug discovery and development for the high-throughput analysis and purification of chiral candidates. nih.govnih.gov
While specific application data for 7H-imidazo[1,2-d] nih.govyoutube.comselvita.comtriazin-8-one is not publicly available, the principles and successful application of SFC in separating structurally similar and complex heterocyclic molecules provide a strong basis for its utility. The data below illustrates typical parameters and outcomes for chiral separations of heterocyclic compounds using SFC, which would be analogous to the process for separating derivatives of 7H-imidazo[1,2-d] nih.govyoutube.comselvita.comtriazin-8-one.
Table 1: Illustrative Chiral SFC Screening Parameters
| Parameter | Conditions |
| Primary Mobile Phase | Supercritical CO2 |
| Columns (CSPs) | Polysaccharide-based (e.g., Cellulose, Amylose derivatives) |
| Modifiers (Co-solvents) | Methanol, Ethanol, Acetonitrile |
| Additives | Triethylamine (for basic compounds), Trifluoroacetic acid (for acidic compounds) |
| Typical Flow Rate | 3-5 mL/min |
| Back Pressure | 100-150 bar |
| Temperature | 30-40 °C |
This table represents typical starting conditions for screening and optimizing the chiral separation of heterocyclic compounds like 7H-imidazo[1,2-d] nih.govyoutube.comselvita.comtriazin-8-one derivatives.
Table 2: Representative Data from Chiral SFC Separation of a Heterocyclic Compound
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 2.85 | \multirow{2}{*}{2.5} |
| Enantiomer 2 | 3.52 |
This table shows hypothetical but representative results for a successful chiral separation using SFC, demonstrating baseline resolution between two enantiomers in a short analysis time.
Reactivity and Chemical Transformations of 7h Imidazo 1,2 D 1 2 3 Triazin 8 One
Functional Group Interconversions within the Core Structure
Direct functional group interconversions on the 7H-imidazo[1,2-d] tandfonline.comresearchgate.netresearchgate.nettriazin-8-one core are anticipated based on the chemistry of related heterocycles. The exocyclic carbonyl group at the 8-position is a key site for such transformations.
Thionation: The conversion of the carbonyl group to a thiocarbonyl is a common transformation in heterocyclic chemistry. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are typically employed for this purpose. For the analogous 7,8-dihydroimidazo[5,1-c] tandfonline.comresearchgate.netresearchgate.nettriazine-3,6(2H,4H)-dione system, regioselective thionation has been demonstrated as a key step in building the fused ring system, indicating the feasibility of this reaction on the triazinone moiety researchgate.net.
Conversion to Imines and Halides: The lactam carbonyl could potentially be converted to an imino group or, under more vigorous conditions with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to a chloro-derivative. This halogenated intermediate would be a versatile precursor for introducing other functional groups via nucleophilic substitution.
Derivatization and Scaffold Functionalization Strategies
Functionalization of the 7H-imidazo[1,2-d] tandfonline.comresearchgate.netresearchgate.nettriazin-8-one scaffold can be achieved by targeting several reactive positions on the bicyclic system.
N-Alkylation/N-Arylation: The nitrogen atom at the 7-position (N-7) of the triazinone ring is a prime site for alkylation or arylation. In the synthesis of related dihydroimidazo[5,1-c] tandfonline.comresearchgate.netresearchgate.nettriazine-diones, N-alkylation of precursor hydantoins is a fundamental step, showcasing the reactivity of the nitrogen atoms within the triazine ring structure researchgate.net. Various alkyl or aryl halides can be used under basic conditions to introduce substituents at this position.
Reactions on the Imidazole (B134444) Ring: The imidazole part of the molecule is susceptible to electrophilic substitution, although the electron-withdrawing nature of the fused triazinone ring might reduce its reactivity. Nevertheless, reactions such as halogenation, nitration, or Friedel-Crafts type acylations could potentially occur at the carbon atoms of the imidazole ring under appropriate conditions.
Condensation Reactions: In related fused 1,2,4-triazine (B1199460) systems, condensation reactions with aldehydes and other carbonyl compounds are well-documented. For instance, imidazo[4,5-e] tandfonline.comijpsr.infothiazolo[3,2-b] tandfonline.comresearchgate.netresearchgate.nettriazine-2,7-diones undergo aldol-crotonic condensation with aromatic or heteroaromatic aldehydes researchgate.net. This suggests that if a reactive methyl or methylene group were present on the 7H-imidazo[1,2-d] tandfonline.comresearchgate.netresearchgate.nettriazin-8-one core, it could serve as a handle for similar condensation reactions.
A summary of potential derivatization reactions is presented in the table below.
| Reaction Type | Reagent/Conditions | Potential Product |
| N-7 Alkylation | R-X, Base (e.g., NaH, K₂CO₃) | 7-Alkyl-7H-imidazo[1,2-d] tandfonline.comresearchgate.netresearchgate.nettriazin-8-one |
| Thionation | Lawesson's Reagent or P₄S₁₀ | 7H-imidazo[1,2-d] tandfonline.comresearchgate.netresearchgate.nettriazine-8-thione |
| Chlorination | POCl₃ or PCl₅ | 8-Chloro-imidazo[1,2-d] tandfonline.comresearchgate.netresearchgate.nettriazine |
| C-Halogenation | NBS, NCS | Halogenated imidazo[1,2-d] tandfonline.comresearchgate.netresearchgate.nettriazin-8-one |
Heterocyclic Ring Expansion and Contraction Reactions
The imidazo (B10784944) tandfonline.comresearchgate.netresearchgate.nettriazine core is known to undergo skeletal rearrangements, leading to either ring expansion or contraction, often under basic or acidic conditions.
Ring Expansion: Studies on related imidazo[4,5-e]thiazolo[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazine derivatives have shown that they can undergo a base-induced cascade reaction involving hydrolysis and expansion of a fused thiazolidine (B150603) ring to a larger thiazine ring beilstein-journals.orgnih.gov. This occurs upon treatment with potassium hydroxide in methanol beilstein-journals.orgnih.gov. This precedent suggests that the triazine ring in 7H-imidazo[1,2-d] tandfonline.comresearchgate.netresearchgate.nettriazin-8-one might be susceptible to similar expansion reactions if appropriate functional groups are present to initiate the cascade.
Ring Contraction: The 1,2,4-triazine ring is known to contract to an imidazole ring under various conditions, including treatment with reducing agents, oxidants, or acids. These reactions often proceed via tandem mechanisms where the final step is the contraction of the triazine ring. This transformation is a recognized route for the synthesis of substituted imidazoles from 1,2,4-triazine precursors.
The table below summarizes findings on skeletal rearrangements in analogous systems.
| Starting Scaffold | Conditions | Resulting Transformation | Reference |
| Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines | KOH, Methanol | Skeletal rearrangement to imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine | beilstein-journals.org |
| Imidazo[4,5-e]thiazolo[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazin-ylidene)acetic acid esters | KOH, Methanol | Expansion of thiazolidine ring to a thiazine ring | nih.gov |
| 1,2,4-Triazines | Various (reducing agents, oxidants, acids) | Contraction of triazine ring to imidazole ring |
Reaction Mechanisms and Kinetic Studies of Key Transformations
The mechanisms of reactions involving imidazo tandfonline.comresearchgate.netresearchgate.nettriazines can be complex. For skeletal rearrangements, an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is often invoked.
In the base-catalyzed rearrangement of functionalized imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines, the proposed mechanism involves the nucleophilic attack of a hydroxide or alkoxide ion on the heterocyclic system. This leads to the cleavage and opening of one of the rings. Subsequent recyclization then forms a new, thermodynamically more stable heterocyclic scaffold beilstein-journals.org. For instance, the rearrangement of imidazo[4,5-e]thiazolo[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazine derivatives involves hydrolysis of an ester group, followed by the opening of the thiazolidine ring and subsequent closure to form a thiazine ring nih.gov. Kinetic monitoring of these reactions using ¹H NMR has shown the appearance and disappearance of ring-opened intermediates over time nih.gov.
Stability and Degradation Pathways Under Various Chemical Conditions
The stability of the 7H-imidazo[1,2-d] tandfonline.comresearchgate.netresearchgate.nettriazin-8-one core is dependent on the specific conditions.
Acidic Conditions: Under strong acidic conditions, the lactam bond in the triazinone ring is susceptible to hydrolysis. Protonation of the nitrogen atoms in the heterocyclic system can also occur, potentially leading to ring-opening or decomposition. For example, acidification of potassium salts of imidazo[4,5-e] tandfonline.comijpsr.infothiazino[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazine-7-carboxylates can lead to decomposition products upon heating, which involves cleavage of a C-N bond in the triazine ring beilstein-journals.org.
Basic Conditions: As discussed, the scaffold can be reactive under basic conditions, which can induce skeletal rearrangements rather than simple degradation beilstein-journals.orgnih.gov. However, prolonged exposure to strong bases at elevated temperatures could lead to complete hydrolysis of the triazinone ring.
Thermal and Photochemical Stability: Information regarding the thermal and photochemical stability is scarce. However, many heterocyclic compounds are known to be sensitive to UV light. The stability is also highly influenced by the nature and position of any substituents on the ring system.
Computational and Theoretical Investigations of 7h Imidazo 1,2 D 1 2 3 Triazin 8 One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 7H-imidazo[1,2-d] mdpi.comresearchgate.netresearchgate.nettriazin-8-one. These methods allow for the precise calculation of the molecule's electronic structure, which in turn governs its reactivity, stability, and spectroscopic characteristics.
Electronic Structure and Aromaticity Analysis
The electronic structure of 7H-imidazo[1,2-d] mdpi.comresearchgate.netresearchgate.nettriazin-8-one is characterized by a delocalized π-system extending over the fused imidazole (B134444) and triazine rings. DFT calculations can be employed to determine the distribution of electron density, molecular electrostatic potential (MEP), and various descriptors of aromaticity.
The aromaticity of the individual rings within the fused system is a key determinant of the molecule's stability and reactivity. While the imidazole ring is generally considered aromatic, the aromatic character of the 1,2,4-triazin-8-one ring can be influenced by the fusion and the presence of the carbonyl group. Aromaticity can be quantified using several computational indices, such as the Nucleus-Independent Chemical Shift (NICS), which provides a measure of the magnetic shielding at the center of a ring system. Negative NICS values are indicative of aromatic character.
Table 1: Illustrative Aromaticity Indices for the Fused Rings of 7H-imidazo[1,2-d] mdpi.comresearchgate.netresearchgate.nettriazin-8-one (Hypothetical DFT Data)
| Ring System | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |
|---|---|---|---|
| Imidazole | -8.5 | -10.2 | Aromatic |
This data is illustrative and based on typical values for similar heterocyclic systems.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of 7H-imidazo[1,2-d] mdpi.comresearchgate.netresearchgate.nettriazin-8-one. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
DFT calculations can accurately predict the energies and spatial distributions of these frontier molecular orbitals. For 7H-imidazo[1,2-d] mdpi.comresearchgate.netresearchgate.nettriazin-8-one, the HOMO is typically localized over the electron-rich imidazole portion of the molecule, while the LUMO is often distributed across the more electron-deficient triazinone ring.
Table 2: Calculated Frontier Molecular Orbital Energies for 7H-imidazo[1,2-d] mdpi.comresearchgate.netresearchgate.nettriazin-8-one (Illustrative DFT Data)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -1.5 |
This data is illustrative and based on calculations for analogous fused heterocyclic systems. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling techniques are essential for exploring the interactions of 7H-imidazo[1,2-d] mdpi.comresearchgate.netresearchgate.nettriazin-8-one with biological macromolecules, such as enzymes and receptors. These studies can predict binding affinities and elucidate the specific interactions that drive molecular recognition.
Prediction of Ligand-Target Interactions and Binding Modes
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the imidazo[1,2-d] mdpi.comresearchgate.netresearchgate.nettriazin-8-one scaffold, a key biological target is the benzodiazepine (B76468) binding site of the GABAA receptor. researchgate.net Docking studies can reveal the specific amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
In a typical docking simulation, the imidazo[1,2-d] mdpi.comresearchgate.netresearchgate.nettriazin-8-one molecule would be placed in the binding pocket of the GABAA receptor, and various conformations and orientations would be sampled to identify the most stable binding mode. The results of such studies can guide the design of new derivatives with improved affinity and selectivity. For instance, the nitrogen atoms in the heterocyclic system can act as hydrogen bond acceptors, while the planar ring system can engage in π-π stacking with aromatic amino acid residues in the binding site. mdpi.comresearchgate.netnih.gov
Table 3: Predicted Interactions of 7H-imidazo[1,2-d] mdpi.comresearchgate.netresearchgate.nettriazin-8-one with Key Residues in the GABAA Receptor Benzodiazepine Site (Hypothetical Docking Results)
| Amino Acid Residue | Interaction Type |
|---|---|
| His101 (α1) | Hydrogen Bond |
| Tyr159 (α1) | π-π Stacking |
| Phe77 (γ2) | Hydrophobic Interaction |
This data is illustrative and based on known interactions of similar ligands with the GABAA receptor. mdpi.comresearchgate.net
Conformer Analysis and Conformational Landscapes
Computational methods can be used to explore the conformational landscape of substituted derivatives of 7H-imidazo[1,2-d] mdpi.comresearchgate.netresearchgate.nettriazin-8-one. By calculating the relative energies of different conformers, it is possible to identify the most stable, low-energy conformations that are likely to be biologically active. This information is crucial for understanding the molecule's shape and how it complements the binding site of a biological target. For fused heterocyclic systems, even subtle changes in planarity or the orientation of substituents can have a profound effect on biological activity. masterorganicchemistry.com
Structure-Activity Relationship (SAR) Computational Analysis
Computational analysis plays a vital role in understanding the Structure-Activity Relationship (SAR) of a series of compounds. For 7H-imidazo[1,2-d] mdpi.comresearchgate.netresearchgate.nettriazin-8-one and its derivatives, computational SAR studies aim to correlate specific structural features with their biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop mathematical models that predict the activity of new compounds based on their physicochemical properties.
In a computational SAR study of imidazo[1,2-d] mdpi.comresearchgate.netresearchgate.nettriazin-8-one analogues, various molecular descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. These descriptors are then used to build a QSAR model that can rationalize the observed activities of a training set of compounds and predict the activities of new, untested molecules.
For example, a QSAR model might reveal that electron-withdrawing substituents on the imidazole ring enhance activity, while bulky groups at a certain position are detrimental. This information is invaluable for the rational design of more potent and selective analogues. nih.govnih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. While specific QSAR models exclusively for 7H-imidazo[1,2-d] nih.govnih.govnih.govtriazin-8-one derivatives are not extensively detailed in the literature, the application of this methodology to related 1,2,4-triazine (B1199460) structures provides a framework for how such studies would be conducted.
For instance, 3D-QSAR studies have been successfully applied to other 1,2,4-triazine derivatives, such as inhibitors of human D-amino acid oxidase (h-DAAO), a target for treating schizophrenia. nih.gov In a typical study, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. nih.gov The IC50 values are often converted to their logarithmic counterparts (pIC50) to be used as the dependent variables in the model. nih.gov The three-dimensional structures of the molecules are then optimized, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated. nih.gov
These descriptors are then used to build a predictive model using statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The resulting models generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease biological activity. This information is invaluable for the rational design of new, more potent derivatives. nih.gov
Applications of 7h Imidazo 1,2 D 1 2 3 Triazin 8 One in Medicinal and Agricultural Chemistry Research Mechanistic and Sar Focus
Receptor Binding Studies and Selectivity Profiling
GABA(A) Receptor Agonism and Subtype Selectivity (e.g., α2/α3 selectivity)
Derivatives of the imidazo[1,2-d]triazin-8-one core have been identified as high-affinity agonists for the γ-aminobutyric acid type A (GABA(A)) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. Research has particularly focused on achieving functional selectivity for the α2 and α3 subtypes of the GABA(A) receptor over the α1 subtype. This selectivity profile is highly sought after for the development of anxiolytic agents that lack the sedative effects associated with non-selective benzodiazepines, which act strongly on the α1 subunit.
Structure-activity relationship studies have shown that substitutions on the imidazotriazinone core are critical for both potency and selectivity. For instance, compound 16d from a series of related imidazo-triazinones and -pyrazinones demonstrated high affinity, functional selectivity for α2/α3 subtypes, and showed anxiolytic properties in animal models with minimal sedation. This highlights the therapeutic potential of the imidazo[1,2-d]triazin-8-one scaffold in developing novel treatments for anxiety disorders. The general SAR indicates that the fused imidazole (B134444) and triazinone rings provide a key pharmacophore that fits into the benzodiazepine (B76468) binding site on the GABA(A) receptor, while peripheral substitutions dictate the subtype selectivity.
| Compound Scaffold | Target | Activity | Selectivity Profile |
|---|---|---|---|
| Imidazo[1,2-d]triazin-8-ones | GABA(A) Receptor | High-affinity agonism | Functional selectivity for α2/α3 subtypes over α1 |
G-Protein-Coupled Receptor (GPCR) Modulation (e.g., GPR84 Antagonism, mGlu2 Positive Allosteric Modulation)
The versatility of the imidazo[1,2-d]triazin-8-one scaffold extends to the modulation of G-protein-coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.
GPR84 Antagonism: While research on the specific 7H-imidazo[1,2-d]triazin-8-one core is limited, the broader 1,2,4-triazine (B1199460) class has yielded potent antagonists for the G-protein-coupled receptor 84 (GPR84). GPR84 is a proinflammatory receptor, making its antagonists potential therapeutic agents for inflammatory diseases. For example, the 1,2,4-triazine derivative 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole was identified as a high-affinity and selective competitive antagonist of human GPR84. Extensive SAR studies on this triazine series have provided insights into the binding pocket, guiding the development of antagonists with favorable pharmacokinetic profiles.
mGlu2 Positive Allosteric Modulation: The imidazo[1,2-d]triazin-8-one scaffold has been investigated for its potential as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. Activation of mGlu2 receptors can reduce excessive glutamate release, representing a promising therapeutic strategy for conditions like epilepsy and schizophrenia. In a study exploring scaffold hopping from a series of potent imidazopyrazinone mGlu2 PAMs, an imidazotriazinone derivative (containing the core structure of interest) was synthesized and evaluated. This compound (4b in the study) demonstrated potent mGlu2 PAM activity, although it was approximately three-fold less active than the lead compound from the imidazopyrazinone series. Shifting the nitrogen atom to create an isomeric triazinone was found to be detrimental to the activity.
| Compound Scaffold | Target | Modulation Type | Potency (EC50) |
|---|---|---|---|
| Imidazo[1,2-d]triazin-8-one derivative (4b) | mGlu2 Receptor | Positive Allosteric Modulator (PAM) | 101 nM |
| Imidazo[1,2-a]pyrazin-8-one derivative (3e, reference) | mGlu2 Receptor | Positive Allosteric Modulator (PAM) | 28 nM |
| Isomeric Imidazotriazinone (4c) | mGlu2 Receptor | Positive Allosteric Modulator (PAM) | 484 nM |
Enzyme Inhibition Profiling and Mechanistic Investigations
Phosphodiesterase (PDE) Inhibition (e.g., PDE I)
Research into phosphodiesterase (PDE) inhibition has explored various isomeric and related imidazotriazine scaffolds. For instance, benzo[e]imidazo[2,1-c]triazines have been developed as potent inhibitors of PDE2A. In this series, a derivative labeled BIT1 displayed a high inhibitory potency with an IC50 value of 3.33 nM for PDE2A. Similarly, imidazo[5,1-f]triazin-4(3H)-ones have been identified as a new class of potent PDE5 inhibitors. While these findings underscore the potential of the broader imidazotriazine family as PDE inhibitors, specific mechanistic and SAR studies focusing on the 7H-imidazo[1,2-d]triazin-8-one scaffold, particularly against PDE1, are not extensively detailed in the current literature.
Kinase Inhibition (e.g., p38 MAP kinase)
The imidazotriazine core and its analogs have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer and inflammation. While tri-substituted imidazole-based molecules were among the early p38 MAP kinase inhibitors, research has expanded to related fused heterocyclic systems.
Several studies have focused on isomeric scaffolds. For example, imidazo[5,1-f]triazin-2-amines were identified as novel inhibitors of Polo-like kinase 1 (PLK1). In another study, a series of 5,7-disubstituted imidazo[5,1-f]triazines were developed as potent, orally bioavailable dual inhibitors of insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR). These related structures demonstrate the adaptability of the imidazotriazine pharmacophore for kinase inhibition, though specific SAR data for the 7H-imidazo[1,2-d]triazin-8-one core against p38 MAP kinase remains an area for further exploration.
| Scaffold | Target Kinase | Significance |
|---|---|---|
| Imidazo[5,1-f]triazin-2-amines | Polo-like kinase 1 (PLK1) | Identified as a novel template for kinase inhibition. |
| 5,7-disubstituted imidazo[5,1-f]triazines | IGF-1R / IR (dual inhibitor) | Led to orally bioavailable compounds with in vivo antitumor efficacy. |
Other Enzyme Systems (e.g., Cyclooxygenase, Jun kinase, Carbonic Anhydrase)
The inhibitory activity of the 7H-imidazo[1,2-d]triazin-8-one scaffold against other enzyme systems such as cyclooxygenase (COX), Jun kinase, and carbonic anhydrase (CA) is not well-documented in publicly available research. However, the broader class of nitrogen-containing heterocycles, including triazines and imidazoles, has been explored for these targets.
For instance, certain pyridazine (B1198779) derivatives have been synthesized and evaluated for COX-2 inhibitory activity. In the realm of carbonic anhydrase inhibition, various sulfonamide derivatives bearing benzimidazole (B57391) or triazole moieties have shown potent activity. These studies suggest that with appropriate functionalization, particularly the addition of a sulfonamide group, triazine-containing scaffolds could potentially be adapted to target carbonic anhydrases. However, direct evidence and mechanistic studies involving the 7H-imidazo[1,2-d]triazin-8-one core are currently lacking.
Molecular Mechanisms of Action at Cellular and Sub-cellular Levels
The 7H-imidazo[1,2-d] 1pchem.comnih.govnih.govtriazin-8-one scaffold is a heterocyclic structure that has garnered interest in medicinal chemistry due to its diverse biological activities. Research into its derivatives has revealed several molecular mechanisms of action, primarily targeting the central nervous system (CNS) and demonstrating potential in oncology.
One of the most significant identified mechanisms of action for imidazo[1,2-d] 1pchem.comnih.govnih.govtriazin-8-ones is their function as high-affinity agonists for the γ-aminobutyric acid type A (GABAA) receptor. researchgate.net Specifically, certain derivatives have shown functional selectivity for the α2 and α3 subtypes of the GABAA receptor. researchgate.net The GABAA receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. Agonism at this receptor, particularly at the benzodiazepine binding site, leads to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability. This mechanism is the foundation for the anxiolytic, sedative, and anticonvulsant properties of many CNS-acting drugs. The subtype selectivity for α2/α3 is particularly noteworthy, as these subtypes are believed to mediate the anxiolytic effects of benzodiazepines with a reduced sedative and dependence-producing profile associated with the α1 subtype. researchgate.net
In the context of cancer research, while direct studies on the 7H-imidazo[1,2-d] 1pchem.comnih.govnih.govtriazin-8-one parent compound are limited, research on related fused imidazotriazine structures provides insight into potential anticancer mechanisms. For instance, derivatives of the isomeric imidazo[2,1-c] 1pchem.comnih.govnih.govtriazine system have been shown to induce DNA strand breakage in cancer cell lines. nih.gov Other related heterocyclic systems have demonstrated the ability to arrest the cell cycle, often at the G2/M phase, and to induce apoptosis. acs.org This programmed cell death can be triggered through various subcellular pathways, including the modulation of pro-apoptotic (e.g., Bax, Caspase-8) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov Furthermore, inhibition of key cellular enzymes such as Cyclin-Dependent Kinase 2 (CDK-2) and Carbonic Anhydrase IX (CA IX) has been identified as a plausible mechanism for the antiproliferative activity of similar scaffolds. nih.gov
Derivatives of the broader imidazotriazine class have also been investigated as inhibitors of Polo-like kinase (PLK) and Focal Adhesion Kinase (FAK), enzymes that are often overexpressed in tumors and play crucial roles in cell division, proliferation, migration, and survival. nih.govacs.org Inhibition of these kinases disrupts essential signaling pathways, leading to cancer cell death. acs.org
The table below summarizes the observed molecular mechanisms for derivatives based on or related to the imidazotriazinone scaffold.
| Biological Target/Process | Observed Effect | Potential Therapeutic Application | Related Scaffold |
| GABAA α2/α3 Receptors | Selective Agonism | Anxiety, Convulsive Disorders | Imidazo[1,2-d] 1pchem.comnih.govnih.govtriazin-8-one |
| DNA Integrity | Induction of Strand Breaks | Cancer | Imidazo[2,1-c] 1pchem.comnih.govnih.govtriazine |
| Cell Cycle | G2/M Phase Arrest | Cancer | Imidazo[1,2-a] 1pchem.comresearchgate.netnih.govtriazine |
| Apoptosis | Induction via Caspase Activation | Cancer | Imidazo[1,2-a]pyridines |
| Kinase Activity | Inhibition of FAK, PLK | Cancer | Imidazo[1,5-f] 1pchem.comnih.govnih.govtriazine |
Development of Molecular Probes and Chemical Research Tools based on the Imidazotriazinone Scaffold
The development of molecular probes and chemical tools is essential for elucidating complex biological pathways and validating novel drug targets. A molecular probe is typically a modified version of a bioactive molecule designed to interact with a specific target, allowing for its detection, localization, or functional characterization. While specific examples of molecular probes based solely on the 7H-imidazo[1,2-d] 1pchem.comnih.govnih.govtriazin-8-one parent scaffold are not extensively documented in current literature, the known biological activities of its derivatives provide a strong basis for their potential development as such tools.
Given that imidazo[1,2-d] 1pchem.comnih.govnih.govtriazin-8-ones are known to act as high-affinity ligands for GABAA receptors, this scaffold is an excellent candidate for the development of probes to study these ion channels. researchgate.net For example, a derivative could be synthesized with a fluorescent tag (e.g., a fluorophore like fluorescein (B123965) or rhodamine) attached at a position that does not interfere with receptor binding. Such a probe would enable researchers to visualize the distribution and density of GABAA receptors in different brain regions using techniques like fluorescence microscopy or flow cytometry.
Another strategy involves creating radiolabeled probes. By incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the imidazotriazinone structure, a radioligand can be produced. These radioligands are invaluable for quantitative receptor binding assays, which are used to determine the affinity (Kd) and density (Bmax) of receptors in tissue homogenates. Furthermore, positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) could be incorporated to develop Positron Emission Tomography (PET) tracers, allowing for the non-invasive imaging of GABAA receptor occupancy in the living brain, a powerful tool in neuroscience and drug development.
The scaffold could also be adapted to create photoaffinity labels. This involves introducing a photochemically reactive group (e.g., an azide (B81097) or diazirine) onto the molecule. Upon binding to the target receptor and subsequent exposure to UV light, the probe forms a covalent bond with the receptor. This allows for the irreversible labeling and subsequent isolation and identification of the target protein and its specific binding site subunits.
The table below outlines potential molecular probe designs based on the imidazotriazinone scaffold.
| Probe Type | Modification | Potential Application | Research Technique |
| Fluorescent Probe | Covalent attachment of a fluorophore | Visualization of GABAA receptor distribution | Fluorescence Microscopy, Confocal Imaging |
| Radioligand | Incorporation of ³H or ¹⁴C | Quantification of receptor affinity and density | Radioligand Binding Assays, Autoradiography |
| PET Tracer | Incorporation of ¹¹C or ¹⁸F | In vivo imaging of receptor occupancy | Positron Emission Tomography (PET) |
| Photoaffinity Label | Incorporation of a photoreactive group | Covalent labeling and identification of target proteins | Photoaffinity Labeling, Protein Chemistry |
| Biotinylated Probe | Attachment of a biotin (B1667282) molecule | Affinity purification of target receptors | Avidin-Biotin Chromatography, Western Blot |
Rational Drug Design Strategies Employing the 7H-imidazo[1,2-d]1pchem.comnih.govnih.govtriazin-8-one Scaffold
Rational drug design utilizes the knowledge of a biological target's structure and mechanism to develop new therapeutic agents. The 7H-imidazo[1,2-d] 1pchem.comnih.govnih.govtriazin-8-one scaffold serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity, making it an attractive starting point for drug design.
One key strategy is scaffold hopping , where the core of a known active molecule is replaced with a structurally different but functionally similar scaffold to improve properties like potency, selectivity, or pharmacokinetics. In a study aimed at discovering positive allosteric modulators (PAMs) for the metabotropic glutamate 2 (mGlu2) receptor, the imidazo[1,2-d] 1pchem.comnih.govnih.govtriazin-8-one scaffold was explored as a potential replacement for an imidazopyrazinone core. acs.org Although the resulting compound, 7-Butyl-3-[3-chloro-4-(cyclopropylmethoxy)phenyl]imidazo[1,2-d] 1pchem.comnih.govnih.govtriazin-8-one, showed a decrease in activity compared to the original scaffold, this approach demonstrates the utility of the imidazotriazinone framework in exploring the chemical space around a specific biological target. acs.org
Structure-Activity Relationship (SAR) studies are fundamental to rational drug design. For the imidazo[1,2-d] 1pchem.comnih.govnih.govtriazin-8-one scaffold, research has focused on its activity as a GABAA agonist. researchgate.net These studies involve systematically modifying the substituents at various positions on the heterocyclic core and evaluating the impact on biological activity. This allows medicinal chemists to identify which chemical groups are essential for binding and efficacy and which can be altered to fine-tune the pharmacological profile, such as enhancing selectivity for α2/α3 subtypes over the α1 subtype to achieve anxiolysis without sedation. researchgate.net
Computational drug design is another powerful tool. Using molecular modeling and docking studies, researchers can predict how different derivatives of the imidazotriazinone scaffold will bind to the three-dimensional structure of a target protein, such as the benzodiazepine site on the GABAA receptor. These in silico methods can prioritize the synthesis of compounds with the highest predicted affinity and best fit, saving time and resources. nih.gov For example, docking studies could help rationalize why certain substitutions enhance α2/α3 selectivity by identifying specific interactions with amino acid residues unique to those subtypes.
Finally, bioisosteric replacement is a strategy where a part of a molecule is replaced by a chemical group with similar physical or chemical properties, with the goal of improving the compound's biological or pharmacokinetic profile. Within the imidazotriazinone framework, different aryl groups or alkyl chains can be introduced to modulate properties like lipophilicity, which affects blood-brain barrier penetration, and metabolic stability. For instance, replacing a metabolically liable group with a more stable isostere could prolong the drug's half-life.
The table below summarizes rational design strategies involving the imidazotriazinone scaffold.
| Design Strategy | Approach | Goal | Example Target |
| Scaffold Hopping | Replacing a known active core with the imidazotriazinone scaffold | Discover novel chemotypes with improved properties | mGlu2 Receptor |
| Structure-Activity Relationship (SAR) | Systematic modification of substituents | Optimize potency, selectivity, and pharmacokinetics | GABAA Receptor |
| Computational Modeling | In silico docking and molecular dynamics | Predict binding modes and prioritize synthetic targets | GABAA Receptor, Kinases |
| Bioisosteric Replacement | Swapping functional groups with similar properties | Enhance metabolic stability, solubility, and target affinity | Various CNS and oncology targets |
Future Directions and Emerging Research Avenues for 7h Imidazo 1,2 D 1 2 3 Triazin 8 One
Development of Novel and Efficient Synthetic Methodologies
While current synthetic routes to 7H-imidazo[1,2-d] nih.govijrpr.comnih.govtriazin-8-ones are established, the future of drug discovery and development hinges on the creation of novel, efficient, and versatile synthetic methodologies. Future research will likely focus on several key areas to improve the synthesis of this scaffold and its derivatives.
One promising direction is the development of one-pot multicomponent reactions . These reactions, where multiple starting materials are combined in a single flask to form a complex product in a single step, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Microwave-assisted organic synthesis is another area that holds promise for accelerating the synthesis of imidazotriazinone derivatives, often leading to higher yields and shorter reaction times. mdpi.com
The exploration of novel catalyst systems , including transition metal catalysts and organocatalysts, could open up new avenues for the construction of the imidazotriazine core and the introduction of diverse substituents. For instance, palladium-catalyzed cross-coupling reactions could be employed for the late-stage functionalization of the scaffold, allowing for the rapid generation of a library of analogs.
Furthermore, the development of solid-phase synthesis methodologies for imidazo[1,2-d] nih.govijrpr.comnih.govtriazin-8-one derivatives would be highly beneficial for the generation of compound libraries for high-throughput screening. nih.govresearchgate.net This approach involves attaching the initial reactant to a solid support and carrying out the synthesis in a stepwise manner, which simplifies purification and allows for automation.
Finally, a focus on green chemistry principles will be crucial. This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthetic processes.
Exploration of Untapped Biological Targets and Disease Areas
Derivatives of the imidazo (B10784944) nih.govijrpr.comnih.govtriazine core have shown a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.gov However, a vast landscape of biological targets and disease areas remains to be explored for 7H-imidazo[1,2-d] nih.govijrpr.comnih.govtriazin-8-one and its analogs.
Future research should aim to identify and validate novel molecular targets for this class of compounds. This can be achieved through a combination of high-throughput screening, chemical proteomics, and computational target prediction. For example, screening imidazotriazinone libraries against a panel of kinases, proteases, or G-protein coupled receptors could reveal unexpected activities.
The potential of these compounds in neglected tropical diseases is an area ripe for investigation. Diseases such as leishmaniasis and Chagas disease, caused by kinetoplastid parasites, represent a significant global health burden, and the discovery of novel chemotypes is urgently needed. nih.gov
Furthermore, the exploration of imidazotriazinones in neurodegenerative diseases beyond what is currently known is warranted. Their ability to modulate CNS targets, such as GABA-A receptors, suggests potential applications in conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. nih.gov
The table below summarizes potential, yet underexplored, biological targets and disease areas for 7H-imidazo[1,2-d] nih.govijrpr.comnih.govtriazin-8-one derivatives.
| Potential Biological Target Class | Potential Disease Area Application | Rationale for Exploration |
| Kinases (e.g., Receptor Tyrosine Kinases) | Various Cancers (e.g., Lung, Pancreatic) | Imidazopyridine derivatives have shown c-Met inhibitory potential. rsc.org |
| Deaminases (e.g., Adenosine Deaminase) | Immunological Disorders, Cancer | Related imidazo[2,1-f] nih.govijrpr.comnih.govtriazines have shown inhibitory activity. rsc.org |
| Viral Enzymes (e.g., Proteases, Polymerases) | Viral Infections (e.g., HIV, Hepatitis) | Fused 1,2,4-triazines have demonstrated antiviral activities. nih.gov |
| Parasitic Enzymes | Neglected Tropical Diseases | The need for novel scaffolds in anti-parasitic drug discovery is high. nih.gov |
Integration of Advanced Computational Techniques for Rational Design and Prediction
The integration of advanced computational techniques is set to revolutionize the rational design and prediction of the biological activities of 7H-imidazo[1,2-d] nih.govijrpr.comnih.govtriazin-8-one derivatives. These in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Structure-based drug design (SBDD) , utilizing techniques like molecular docking and molecular dynamics simulations, will continue to be a cornerstone of this approach. By modeling the interaction of imidazotriazinone analogs with the three-dimensional structure of a biological target, researchers can predict binding affinities and modes, guiding the design of more potent and selective inhibitors. instras.com
Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, will also play a crucial role, especially when the 3D structure of the target is unknown. These methods can identify the key structural features required for biological activity, enabling the design of novel compounds with improved properties.
The application of machine learning and artificial intelligence (AI) is an emerging frontier in this field. AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, unsynthesized compounds. This can be used for virtual high-throughput screening of vast chemical libraries and for de novo drug design.
The table below outlines some of the advanced computational techniques and their potential applications in the study of 7H-imidazo[1,2-d] nih.govijrpr.comnih.govtriazin-8-one.
| Computational Technique | Application in Imidazotriazinone Research | Potential Outcome |
| Molecular Docking | Predicting the binding pose and affinity of derivatives to a target protein. | Prioritization of compounds for synthesis and biological testing. |
| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes over time. | Understanding the dynamic nature of molecular interactions. |
| QSAR Modeling | Correlating chemical structure with biological activity. | Predicting the activity of novel, unsynthesized compounds. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of features for biological activity. | Guiding the design of new scaffolds with desired activity. |
| Machine Learning/AI | Virtual screening and de novo design. | Rapid identification of novel and potent lead compounds. |
Application in Combinatorial Chemistry and High-Throughput Screening for Library Generation
Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for the rapid synthesis and evaluation of large libraries of compounds. nih.gov The application of these techniques to the 7H-imidazo[1,2-d] nih.govijrpr.comnih.govtriazin-8-one scaffold holds immense potential for the discovery of new lead compounds with diverse biological activities.
The development of a robust solid-phase synthesis route for the imidazotriazinone core is a key prerequisite for the successful application of combinatorial chemistry. nih.gov This would enable the parallel synthesis of a large number of derivatives with diverse substituents at various positions of the heterocyclic system.
Diversity-oriented synthesis (DOS) is another important strategy that could be employed to generate a library of imidazotriazinones with a high degree of structural diversity. This approach aims to create a collection of compounds that explore a wide range of chemical space, increasing the probability of finding hits against a variety of biological targets.
Once a library of imidazotriazinone derivatives has been synthesized, high-throughput screening can be used to rapidly assess their biological activity against a specific target or in a phenotypic assay. mdpi.com HTS allows for the testing of thousands of compounds in a short period, making it an indispensable tool in modern drug discovery.
The integration of virtual high-throughput screening (vHTS) can further enhance the efficiency of this process. By using computational methods to screen large virtual libraries of imidazotriazinones, researchers can prioritize a smaller, more focused set of compounds for synthesis and biological evaluation. nih.gov
Investigation into Photophysical Properties and Applications in Materials Science (if applicable)
While the primary focus on imidazo nih.govijrpr.comnih.govtriazine derivatives has been in the realm of medicinal chemistry, there is a burgeoning interest in the photophysical properties of nitrogen-containing heterocyclic compounds for applications in materials science. The investigation into the photophysical properties of 7H-imidazo[1,2-d] nih.govijrpr.comnih.govtriazin-8-one and its derivatives could unveil novel applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.
Related heterocyclic systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, are known to exhibit interesting fluorescent and luminescent properties. ijrpr.comnih.gov These properties are often tunable by modifying the substituents on the heterocyclic core. The π-conjugated bicyclic structure of these compounds contributes to their fluorescence emissions, often with excellent quantum yields. ijrpr.com
Future research should focus on the systematic investigation of the absorption and emission spectra of a series of 7H-imidazo[1,2-d] nih.govijrpr.comnih.govtriazin-8-one derivatives with varying electronic properties. This would involve studying the effects of electron-donating and electron-withdrawing groups on the photophysical characteristics of the molecule.
The solvatochromic behavior of these compounds should also be explored, as it can provide insights into the nature of the excited state and the interactions with the surrounding environment. Furthermore, the investigation of their solid-state emission properties is crucial for their potential application in OLEDs. ijrpr.com
The potential for these compounds to act as fluorescent sensors for metal ions or biologically relevant molecules is another exciting avenue for research. The nitrogen atoms in the heterocyclic core could act as coordination sites for metal ions, leading to changes in the fluorescence properties upon binding.
Design of Multi-target Ligands and Polypharmacology Approaches
The traditional "one target, one drug" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. The design of multi-target ligands , which can simultaneously modulate the activity of two or more biological targets, is a promising therapeutic strategy.
The 7H-imidazo[1,2-d] nih.govijrpr.comnih.govtriazin-8-one scaffold, with its multiple points for chemical modification, is an ideal starting point for the design of multi-target drugs. By incorporating different pharmacophoric features into a single molecule, it may be possible to create compounds that exhibit a desired polypharmacological profile.
For example, a derivative could be designed to inhibit both a key kinase involved in cell proliferation and a protein involved in angiogenesis, offering a dual-pronged attack on cancer. Similarly, in the context of neurodegenerative diseases, a multi-target ligand could be designed to inhibit a key enzyme and also possess antioxidant properties.
The rational design of these multi-target ligands will heavily rely on the use of computational methods to predict the binding of the designed molecules to their respective targets. This will require a deep understanding of the structure-activity relationships for each target.
The development of such multi-target agents represents a significant challenge but also holds the promise of more effective and potentially safer therapies for complex multifactorial diseases.
Q & A
Q. Basic
- NMR : and NMR confirm regiochemistry and substituent placement. Aromatic protons in the imidazo-triazinone core resonate at δ 7.5–8.5 ppm .
- X-ray crystallography : Resolves hydrogen bonding patterns (e.g., N–H···O interactions) and confirms planar geometry, as seen in related triazepinone structures .
- HRMS : Validates molecular ion peaks with <2 ppm error.
How can researchers evaluate the GABAA receptor subtype selectivity of this compound derivatives?
Q. Basic
- Radioligand binding assays : Use -flumazenil to measure affinity at α2/α3 subtypes.
- Functional electrophysiology : Patch-clamp studies on recombinant GABAA receptors (e.g., α2β2γ2 vs. α1β2γ2) quantify potentiation efficacy.
- In vivo models : Rodent conditioned anxiety tests (e.g., elevated plus maze) assess anxiolytic activity without sedation .
What strategies resolve contradictions in biological activity data across structurally similar derivatives?
Q. Advanced
- SAR analysis : Compare substituent effects (e.g., 3-aryl vs. 7-benzyl groups) on receptor binding and metabolic stability. For example, bulky 3-substituents may enhance α2 selectivity but reduce solubility .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC50 values) to identify outliers caused by assay variability.
How can computational modeling guide the design of this compound derivatives with improved pharmacokinetics?
Q. Advanced
- Docking simulations : Predict binding modes to GABAA receptor pockets using PDB templates (e.g., 6HUO).
- ADMET prediction : Use QSAR models to optimize logP (target 1–3) and CYP450 inhibition profiles.
- MD simulations : Assess conformational stability of substituents in aqueous environments .
What experimental designs assess the stability of this compound under varying pH and temperature conditions?
Q. Advanced
- Forced degradation studies :
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C, 24h).
- Thermal stress (60°C, 75% RH, 1 week).
- Analytical monitoring : Track degradation products via UPLC-MS and quantify parent compound loss.
- Design : Use a factorial matrix (pH × temperature) to model stability .
How can enantiomeric purity of chiral this compound derivatives be achieved?
Q. Advanced
- Chiral chromatography : Employ CSPs like Chiralpak IA with hexane/EtOH gradients (85:15 v/v).
- Asymmetric synthesis : Use enantiopure hydrazine precursors or catalytic enantioselective cyclization .
What alternative synthetic routes exist for this compound scaffolds beyond traditional cyclization?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable yields.
- Flow chemistry : Enhances scalability for high-throughput libraries via continuous reagent mixing .
How do researchers address low yields in large-scale synthesis of this compound derivatives?
Q. Advanced
- Solvent optimization : Replace DMFA with DMAc to reduce viscosity and improve mixing.
- Catalytic additives : Introduce 5 mol% DMAP to accelerate cyclization kinetics.
- Purification : Switch from recrystallization to flash chromatography for >10g batches .
What methodologies quantify environmental persistence of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
